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molecular formula C8H7FN2O2 B169204 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 112748-06-8

7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B169204
M. Wt: 182.15 g/mol
InChI Key: LWMAFJZTZAMNGG-UHFFFAOYSA-N
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Patent
US04803270

Procedure details

Iron powder (5.6 g) was suspended in 5% acetic acid (112 g), and a solution of 2,4-dinitro-5-fluorophenoxyacetonitrile (2.4 g) in acetic acid (48 g) was dropwise added thereto under reflux, followed by refluxing for an additional 1 hour. The reaction mixture was filtered, and the filtrate was extracted with ethyl acetate. The extract was concentrated, and the precipitated crystals were collected by filtration and washed with a mixture of hexane and ether to give 7-fluoro-6-amino-2H-1,4-benzoxazin-3-(4H)-one (1.3 g; yield, 71.7%).
Name
2,4-dinitro-5-fluorophenoxyacetonitrile
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:13]=[C:12]([N+:14]([O-])=O)[C:11]([F:17])=[CH:10][C:5]=1[O:6][CH2:7][C:8]#[N:9])([O-])=O.C(O)(=[O:20])C>[Fe]>[F:17][C:11]1[C:12]([NH2:14])=[CH:13][C:4]2[NH:9][C:8](=[O:20])[CH2:7][O:6][C:5]=2[CH:10]=1

Inputs

Step One
Name
2,4-dinitro-5-fluorophenoxyacetonitrile
Quantity
2.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(OCC#N)C=C(C(=C1)[N+](=O)[O-])F
Name
Quantity
48 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
112 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
5.6 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for an additional 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with a mixture of hexane and ether

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(NC(CO2)=O)C=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 71.7%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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